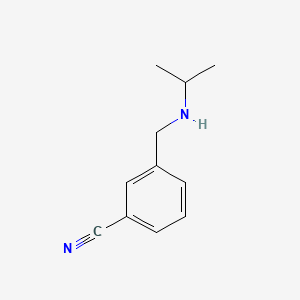

3-((Isopropylamino)methyl)benzonitrile

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides essential structural confirmation for benzonitrile derivatives through characteristic chemical shift patterns and coupling relationships. Based on established patterns for similar benzonitrile compounds, the aromatic protons typically appear in the 7.2-7.6 parts per million region of the proton Nuclear Magnetic Resonance spectrum. The meta-substituted benzonitrile framework generates distinctive splitting patterns that reflect the substitution pattern and electronic environment.

For related benzonitrile compounds, carbon-13 Nuclear Magnetic Resonance spectroscopy reveals characteristic signals including the nitrile carbon resonance typically observed around 118-119 parts per million. The aromatic carbon atoms appear in the expected range of 128-140 parts per million, with specific chemical shifts depending on their proximity to electron-withdrawing or electron-donating substituents. The methylene carbon linking the aromatic ring to the amino group would be expected to resonate in the aliphatic region, while the isopropyl carbon atoms would appear as characteristic doublet and quartet patterns reflecting their branched structure.

The Nuclear Magnetic Resonance spectral analysis of this compound would be expected to show distinct coupling patterns between the methylene protons and both the aromatic and amino components, providing definitive structural confirmation through two-dimensional correlation experiments.

Infrared Vibrational Signatures

Infrared spectroscopy provides characteristic vibrational signatures that confirm the presence of key functional groups within the this compound structure. The nitrile functional group typically exhibits a strong, sharp absorption band around 2220-2260 wavenumbers, representing the carbon-nitrogen triple bond stretching vibration. This characteristic peak serves as a primary diagnostic feature for confirming the presence of the benzonitrile moiety.

The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, while the aromatic carbon-hydrogen stretching modes contribute to the complex pattern observed around 3000-3100 wavenumbers. The secondary amine functionality introduces nitrogen-hydrogen stretching vibrations typically observed in the 3300-3500 wavenumber range, though these may be broadened due to hydrogen bonding interactions.

The aliphatic carbon-hydrogen stretching vibrations from the methylene linker and isopropyl groups contribute to the complex absorption pattern in the 2800-3000 wavenumber region. Bending and deformation modes of these groups appear in the fingerprint region below 1500 wavenumbers, providing additional structural confirmation through their characteristic frequencies and intensities.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would be expected to show a molecular ion peak at mass-to-charge ratio 174, corresponding to the molecular weight of C₁₁H₁₄N₂. The fragmentation pattern would likely involve initial loss of the isopropyl group, generating a fragment at mass-to-charge ratio 131 corresponding to the 3-(aminomethyl)benzonitrile structure.

Additional fragmentation pathways would include loss of the entire isopropylamino substituent, producing a fragment corresponding to the 3-methylbenzonitrile structure at mass-to-charge ratio 117. The benzonitrile core ion at mass-to-charge ratio 103 would represent a stable fragment resulting from loss of the complete substituted methyl group.

The base peak in the mass spectrum would likely correspond to one of the more stable aromatic fragments, possibly the tropylium ion derivative or a stabilized benzonitrile fragment. The fragmentation pattern analysis provides valuable structural confirmation and helps distinguish this compound from closely related isomers or structural analogs.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of this compound through X-ray diffraction studies would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular packing arrangements. The crystalline state would reveal the preferred conformational geometry adopted in the solid phase and identify any intermolecular hydrogen bonding patterns involving the amino nitrogen and aromatic system.

The molecular packing arrangement in the crystal lattice would be influenced by the balance between aromatic stacking interactions and hydrogen bonding capabilities of the amino group. The planar benzonitrile moiety would likely participate in parallel or offset stacking arrangements characteristic of aromatic compounds, while the amino functionality could form intermolecular hydrogen bonds with neighboring molecules.

Crystal structure determination would also reveal the degree of conformational flexibility restriction imposed by the solid-state environment compared to solution-phase behavior. The precise geometric parameters obtained from X-ray crystallography would serve as benchmark data for computational modeling studies and provide insights into structure-property relationships for this class of compounds.

Properties

IUPAC Name |

3-[(propan-2-ylamino)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9(2)13-8-11-5-3-4-10(6-11)7-12/h3-6,9,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQLCPBTRMQLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238128 | |

| Record name | Benzonitrile, 3-(((1-methylethyl)amino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-99-4 | |

| Record name | 3-[[(1-Methylethyl)amino]methyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-(((1-methylethyl)amino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3-(((1-methylethyl)amino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Isopropylamino)methyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with isopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the isopropylamino group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-((Isopropylamino)methyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or amides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The isopropylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

Oxidation: Formation of oximes or amides.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((Isopropylamino)methyl)benzonitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-((Isopropylamino)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group can enhance binding affinity and specificity towards these targets, leading to desired biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogs with Alkylamino Substituents

Several benzonitrile derivatives share structural similarities with 3-((Isopropylamino)methyl)benzonitrile, differing primarily in the alkyl chain or branching of the amino group:

Key Findings :

Substituent Variations on the Benzonitrile Core

Other benzonitrile derivatives feature distinct substituents, altering electronic and steric properties:

Key Findings :

Complex Derivatives in Pharmacological Contexts

- 5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile): Binds to Estrogen-Related Receptor Alpha (ERRα) via hydrogen bonds with ARG 372 and hydrophobic interactions . Similarity searches identified 55 analogs, with 8 showing >0.30 structural similarity, highlighting the importance of the benzonitrile core in ligand design .

3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile :

Key Findings :

- Compounds with isopropylamino groups (e.g., ) adhere to pharmacopeial standards for pH and drying loss, suggesting stability .

- Nitro-substituted derivatives may pose higher toxicity risks compared to amino-substituted analogs .

Biological Activity

3-((Isopropylamino)methyl)benzonitrile, also known by its chemical identifier 90389-99-4, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features an isopropylamino group attached to a benzonitrile moiety. Its structural formula is as follows:

This structure allows for various interactions with biological targets, enhancing its utility in research and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The isopropylamino group appears to enhance binding affinity, while the nitrile group can participate in hydrogen bonding, contributing to the compound's overall biological effects.

Enzyme Interactions

Research indicates that this compound can be utilized in studies involving enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Antimicrobial Activity

A significant area of interest is the compound's antimicrobial properties. In studies focusing on derivatives of similar structures, modifications have shown varying levels of antimicrobial activity against pathogens such as Streptococcus pneumoniae and others. For instance, certain analogs demonstrated a minimum inhibitory concentration (MIC) as low as 8 µg/mL against S. pneumoniae, indicating the potential for developing effective antibacterial agents .

Case Study: Antimicrobial Efficacy

In a comparative study involving various derivatives of benzonitrile compounds, it was found that modifications significantly affected their antimicrobial efficacy. The structure-activity relationship (SAR) revealed that specific substitutions on the benzonitrile core could enhance or diminish activity against bacterial strains .

| Compound | MIC (µg/mL) | Activity Description |

|---|---|---|

| C3 | 256 | Mild antimicrobial activity |

| C3-005 | 8 | Dramatically improved activity |

Case Study: Enzyme Inhibition

Another study investigated the inhibitory effects of related compounds on tyrosinase, an enzyme involved in melanin production. The results showed that certain analogs exhibited potent inhibition, suggesting potential applications in treating hyperpigmentation disorders .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 3-((Isopropylamino)methyl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling isopropylamine with a benzyl bromide intermediate containing a nitrile group under reflux in anhydrous THF or DMF, using catalysts like NaBH(OAc)₃ for reductive amination. Optimization involves adjusting solvent polarity, temperature (e.g., 60–80°C), and stoichiometric ratios of reactants. Yields typically range from 50–70%, with purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

- Key Data : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, the benzonitrile aromatic protons appear as a multiplet at δ 7.4–7.6 ppm in CDCl₃, while the isopropylamino methyl groups resonate as a doublet near δ 1.2 ppm .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve aromatic and aliphatic proton environments.

- Mass Spectrometry : Electrospray ionization (ESI-MS) or electron impact (EI-MS) for molecular ion confirmation (expected m/z ≈ 188.3 [M+H]⁺).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How do structural analogs of this compound inform structure-activity relationships (SAR) in β₂-adrenoreceptor agonism?

- Methodological Answer : Modifications to the benzonitrile core (e.g., fluorination at the 3-position) or substitution of the isopropyl group (e.g., cyclopropyl) can enhance receptor selectivity. For example, the analog 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile exhibits β₂ selectivity (EC₅₀ = 0.25 nM) in cAMP assays. Computational docking (e.g., AutoDock Vina) into β₂ receptor models (PDB: 2RH1) reveals hydrogen bonding between the nitrile group and Serine-203 .

- Data Contradictions : Discrepancies in EC₅₀ values across studies may arise from assay conditions (e.g., CHO vs. HEK293 cells) or purity of test compounds (e.g., residual solvents affecting activity) .

Q. What computational approaches predict the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- In Silico Tools : Use ADMET Predictor or Schrödinger’s QikProp to estimate cytochrome P450 (CYP) metabolism. The isopropyl group may undergo N-dealkylation, predicted as a major metabolic pathway.

- Experimental Validation : Incubate the compound with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., m/z 144.1 for dealkylated fragments) .

Q. How can researchers address discrepancies in synthetic yields reported for this compound derivatives?

- Methodological Answer : Variability in yields (e.g., 50–90%) may stem from:

- Byproduct Formation : Monitor intermediates via TLC or inline IR spectroscopy to detect side reactions (e.g., over-alkylation).

- Purification Challenges : Use preparative HPLC for polar byproducts or employ scavenger resins (e.g., trisamine for excess alkylating agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.